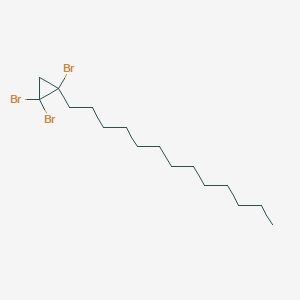
1,1,2-Tribromo-2-tridecylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Tribromo-2-tridecylcyclopropane is a brominated cyclopropane derivative with the molecular formula C16H29Br3 This compound is characterized by the presence of three bromine atoms attached to a cyclopropane ring, along with a long tridecyl chain
准备方法
The synthesis of 1,1,2-Tribromo-2-tridecylcyclopropane typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropane with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective addition of bromine atoms to the cyclopropane ring.
Industrial production methods may involve large-scale bromination processes, where cyclopropane derivatives are reacted with bromine under optimized conditions to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反应分析
1,1,2-Tribromo-2-tridecylcyclopropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process often results in the formation of cyclopropane derivatives with fewer bromine atoms.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclopropane derivatives with fewer bromine atoms.
科学研究应用
1,1,2-Tribromo-2-tridecylcyclopropane has several scientific research applications, including:
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of brominated cyclopropane derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It can be used to investigate the mechanisms of action of brominated compounds and their potential toxicity.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used as a starting material for the synthesis of pharmaceutical compounds. Its unique chemical properties make it a valuable tool for drug discovery and development.
Industry: In industrial applications, this compound is used as an intermediate in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism of action of 1,1,2-Tribromo-2-tridecylcyclopropane involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, including enzyme inhibition, disruption of cellular processes, and induction of oxidative stress.
相似化合物的比较
1,1,2-Tribromo-2-tridecylcyclopropane can be compared with other similar compounds, such as:
1,1,2-Tribromo-2-methylcyclopropane: This compound has a similar structure but with a shorter methyl chain instead of the tridecyl chain. It exhibits different chemical properties and reactivity due to the difference in chain length.
1,1,2-Tribromoethane: This compound lacks the cyclopropane ring and has a simpler structure. It is used in different applications and has distinct chemical properties compared to this compound.
属性
CAS 编号 |
439098-76-7 |
|---|---|
分子式 |
C16H29Br3 |
分子量 |
461.1 g/mol |
IUPAC 名称 |
1,1,2-tribromo-2-tridecylcyclopropane |
InChI |
InChI=1S/C16H29Br3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(15,18)19/h2-14H2,1H3 |
InChI 键 |
IVKRAHNZKBQMCQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC1(CC1(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 2,3,4-trimethoxy-6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B14232263.png)
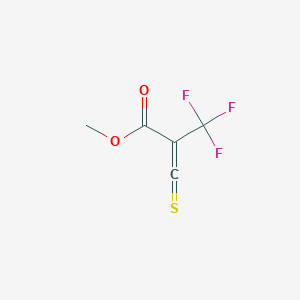
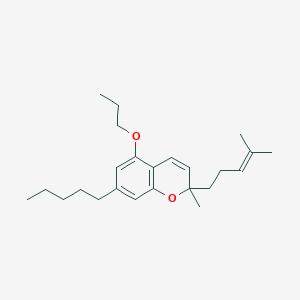

![2H-Pyrido[2,3-d][1,3]oxazin-2-one,7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-(3R)-3-piperidinyl-,hydrochloride](/img/structure/B14232282.png)

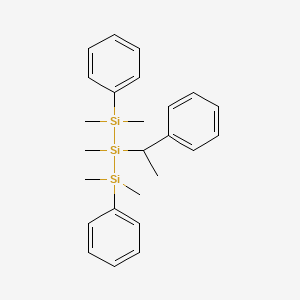
![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)
![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)

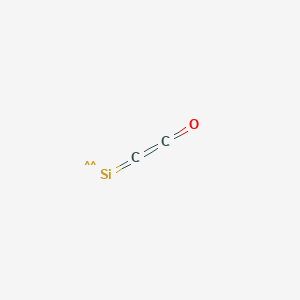
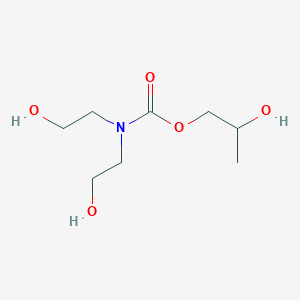
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)

